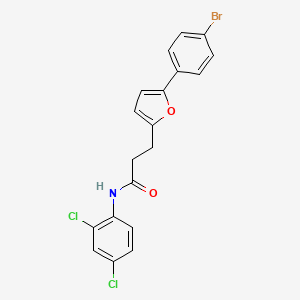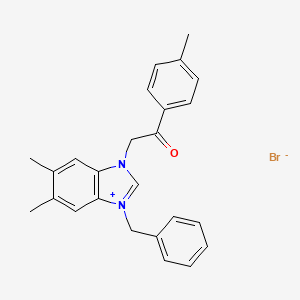
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Bromofenil)-2-furil)-N-(2,4-diclorofenil)propanamida es un compuesto orgánico sintético caracterizado por la presencia de grupos funcionales bromo, cloro y furano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5-(4-Bromofenil)-2-furil)-N-(2,4-diclorofenil)propanamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del Anillo Furano: El anillo furano se puede sintetizar mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Amidación: El paso final implica la formación del enlace amida entre el derivado de furano y la diclorofenilamina. Esto se puede lograr utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida) en presencia de una base como la trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-(4-Bromofenil)-2-furil)-N-(2,4-diclorofenil)propanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo furano se puede oxidar para formar furanonas u otros derivados oxigenados.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.
Reducción: Gas hidrógeno (H2) con catalizador de paladio sobre carbono (Pd/C).
Sustitución: Hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) en disolventes apróticos como la dimetilformamida (DMF).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo furano puede producir furanonas, mientras que la sustitución del átomo de bromo puede dar lugar a varios derivados sustituidos.
Aplicaciones Científicas De Investigación
3-(5-(4-Bromofenil)-2-furil)-N-(2,4-diclorofenil)propanamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Este compuesto se puede utilizar como bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos que se dirigen a receptores o enzimas específicos.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos heterociclos y análogos de productos naturales.
Ciencia de Materiales: Las características estructurales únicas del compuesto lo hacen adecuado para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(4-Bromofenil)-2-furil)-N-(2,4-diclorofenil)propanamida depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. La presencia de átomos de bromo y cloro puede mejorar la afinidad de unión y la especificidad del compuesto para ciertos objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-(5-(4-Clorofenil)-2-furil)-N-(2,4-diclorofenil)propanamida: Estructura similar pero con un átomo de cloro en lugar de bromo.
3-(5-(4-Bromofenil)-2-tienil)-N-(2,4-diclorofenil)propanamida: Estructura similar pero con un anillo de tiofeno en lugar de furano.
Unicidad
La singularidad de 3-(5-(4-Bromofenil)-2-furil)-N-(2,4-diclorofenil)propanamida radica en su combinación específica de grupos funcionales, que pueden impartir propiedades químicas y biológicas distintas. La presencia de átomos de bromo y cloro, junto con el anillo furano, puede influir en su reactividad e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
853330-91-3 |
|---|---|
Fórmula molecular |
C19H14BrCl2NO2 |
Peso molecular |
439.1 g/mol |
Nombre IUPAC |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C19H14BrCl2NO2/c20-13-3-1-12(2-4-13)18-9-6-15(25-18)7-10-19(24)23-17-8-5-14(21)11-16(17)22/h1-6,8-9,11H,7,10H2,(H,23,24) |
Clave InChI |
RICWJUDMIUIABV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)



